4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide
Description
Properties
CAS No. |
1251590-77-8 |
|---|---|
Molecular Formula |
C26H22N4O4 |
Molecular Weight |
454.486 |
IUPAC Name |
2-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O4/c1-33-19-9-7-18(8-10-19)30-26(32)22-15-27-23-11-6-17(13-21(23)24(22)29-30)25(31)28-14-16-4-3-5-20(12-16)34-2/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
InChI Key |
ZZGDBAVGUQBVDL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
4'-[(Benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide is a sulfonamide compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features a biphenyl backbone with a benzylamino group, a sulfonyl moiety, and a chlorobenzene substituent. The synthesis typically involves several key steps:
- Formation of the Biphenyl Backbone : Achieved through Suzuki-Miyaura coupling.
- Introduction of Benzylamino Group : Via nucleophilic substitution.
- Sulfonylation : Using sulfonyl chloride to introduce the sulfonyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is critical in folate biosynthesis. This inhibition can lead to antimicrobial effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, sulfonamide derivatives have been shown to inhibit tumor growth in models of breast cancer .
Case Studies
-
In Vitro Anticancer Study :
A study evaluated the cytotoxic effects of sulfonamide derivatives on various cancer cell lines. The results demonstrated that this compound significantly inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent. -
Antibacterial Efficacy :
Another study focused on the antibacterial activity of related compounds against clinical isolates of resistant bacteria. The findings indicated that these compounds could effectively reduce bacterial load, supporting their use as therapeutic agents in treating infections caused by resistant strains .
Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound is compared below with structurally related molecules, focusing on substituent effects and physicochemical properties:
Crystallographic and Conformational Analysis
- N-(3-Chlorophenyl)-4-nitrobenzenesulfonamide exhibits gauche torsions (N–C bonds relative to S=O) and dihedral angles of ~45–47° between sulfonyl and anilino rings, enabling N–H···O hydrogen-bonded chains .
- The benzylamino sulfonyl group may introduce additional torsional strain, as seen in 4-Chloro-N-(3-chlorophenyl)-2-methylbenzenesulfonamide, where substituents dictate anti/syn conformations .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide?
- Methodological Answer : The compound can be synthesized via sequential amide coupling and sulfonylation. First, the biphenyl-3-carboxylic acid moiety is activated (e.g., using EDCl/HOBt) and coupled with 3-chloroaniline to form the primary amide. Next, sulfonylation at the 4'-position is achieved by reacting with benzylamine sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Purification typically involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the amide bond, sulfonamide group, and aromatic substitution patterns. For example, the sulfonamide proton appears as a singlet near δ 7.5–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak and fragmentation patterns.
- X-ray Crystallography : Single-crystal X-ray analysis (e.g., as in ) resolves stereochemical ambiguities and confirms bond lengths/angles (mean C–C bond: 0.003 Å, R factor: 0.038) .
Q. How can researchers optimize the purity of this compound during synthesis?
- Methodological Answer :
- Recrystallization : Use solvents like ethanol or dichloromethane/hexane mixtures to remove impurities.
- Chromatography : Employ flash column chromatography with silica gel and monitor fractions via TLC.
- Reaction Monitoring : Use in-situ techniques like FT-IR to track sulfonylation completion (disappearance of S=O stretching at ~1370 cm) .
Advanced Research Questions
Q. How can computational methods be applied to design efficient synthesis routes for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states. For example, ICReDD’s approach combines reaction path searches with experimental validation to optimize conditions (e.g., solvent polarity, temperature) .
- Machine Learning : Train models on existing sulfonamide reaction datasets to predict optimal catalysts (e.g., Pd/C for hydrogenation steps) and reduce trial-and-error experimentation .
Q. What strategies are recommended for resolving contradictions in spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR data with analogous compounds (e.g., 4-chloro-N-(3-chlorophenyl)benzamide in ) to identify expected shifts.
- Dynamic NMR : Resolve rotational barriers in sulfonamide groups by variable-temperature NMR.
- Computational Validation : Simulate NMR spectra using software (e.g., ACD/Labs) and overlay experimental data to identify discrepancies .
Q. How can molecular docking studies inform the design of analogs with enhanced biological activity?
- Methodological Answer :
- Target Identification : Dock the compound into protein active sites (e.g., carbonic anhydrase for sulfonamide derivatives) using AutoDock Vina.
- Binding Affinity Analysis : Calculate binding energies (ΔG) and identify key interactions (e.g., hydrogen bonds with His94 in CA-II).
- SAR Optimization : Modify substituents (e.g., chloro vs. fluoro groups) and re-dock to prioritize analogs with improved affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
